molecular formula C17H16N2O4S B14499259 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-methylbenzenesulfonamide CAS No. 65116-56-5

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-methylbenzenesulfonamide

Cat. No.: B14499259
CAS No.: 65116-56-5
M. Wt: 344.4 g/mol
InChI Key: KJAONIRRWTZXAU-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-2-(trifluoromethyl)benzenesulfonamide
  • 3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide
  • 2-chloro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

Uniqueness

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the benzene ring and the sulfonamide group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65116-56-5

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O4S/c1-11-9-13(24(18,22)23)7-8-15(11)19-16(20)10-14(17(19)21)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,18,22,23)

InChI Key

KJAONIRRWTZXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2C(=O)CC(C2=O)C3=CC=CC=C3

Origin of Product

United States

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